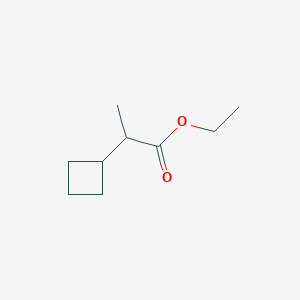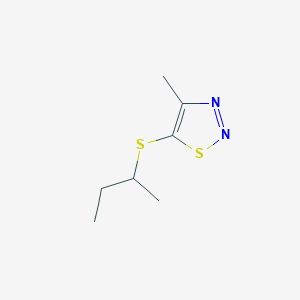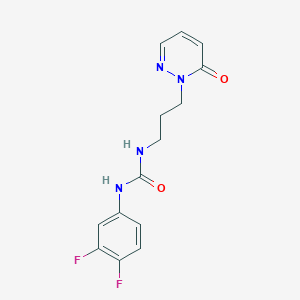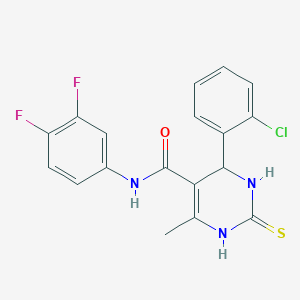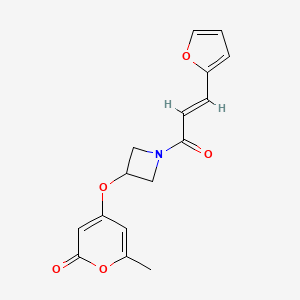
(E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of pyranone derivatives and has been studied extensively due to its potential applications in various areas of research.
Scientific Research Applications
1. Antimicrobial Activity
Compounds similar to (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have demonstrated moderate to good antibacterial and antifungal activities. For instance, novel acrylate monomers based on kojic acid, which are structurally related, showed these properties when evaluated against various bacteria and fungi using the disk diffusion method (Saraei et al., 2016).
2. Corrosion Inhibition
Pyran derivatives, closely related to the compound , have shown significant potential as corrosion inhibitors. A study investigating the effect of similar compounds on mild steel corrosion in an acid solution found that these compounds could significantly inhibit corrosion, suggesting potential applications in materials science (Khattabi et al., 2019).
3. Synthetic Chemistry Applications
In the field of synthetic chemistry, compounds similar to (E)-4-((1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been used in various syntheses. For instance, they have been used in the synthesis of new classes of biheteroaryls and in the creation of polyfunctionalized 2-(furan-2-yl)pyrroles (Alcaide et al., 2010).
4. Potential in Cancer Research
Some furan and pyran derivatives have been identified in studies focusing on compounds with cytotoxicity against certain cancer cell lines. For example, compounds isolated from Phellinus igniarius, which include furan and pyran derivatives, showed selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
properties
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-7-13(8-16(19)21-11)22-14-9-17(10-14)15(18)5-4-12-3-2-6-20-12/h2-8,14H,9-10H2,1H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEBONBDYARFMB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

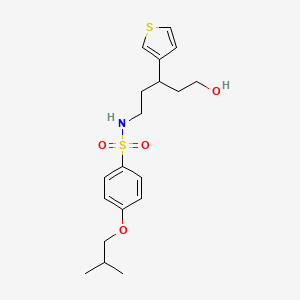
![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
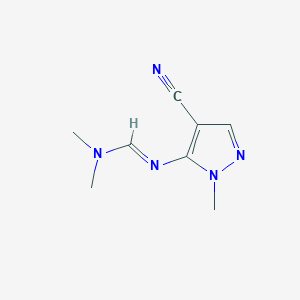


![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
